molecular formula C26H19NO2 B5085005 N-(3-benzoylphenyl)-4-phenylbenzamide

N-(3-benzoylphenyl)-4-phenylbenzamide

Cat. No.: B5085005
M. Wt: 377.4 g/mol
InChI Key: NKWSBOJOXLMIID-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)-4-phenylbenzamide is a high-purity synthetic organic compound intended for research and development purposes. This benzamide derivative features a terphenyl-like structure, making it a compound of interest in various scientific fields. Its molecular scaffold suggests potential applications in the development of novel small-molecule inhibitors, organic electronic materials, and as a building block in supramolecular chemistry. Researchers may also explore its utility as a key intermediate in the synthesis of more complex pharmaceutical candidates or functional polymers. The mechanism of action for this compound is highly dependent on the specific research context and is not fully characterized; preliminary investigations into analogous structures have suggested potential interactions with biological polymers or as a component in organic light-emitting diodes (OLEDs), but further study is required . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-(3-benzoylphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO2/c28-25(21-10-5-2-6-11-21)23-12-7-13-24(18-23)27-26(29)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWSBOJOXLMIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzoylphenyl)-4-phenylbenzamide typically involves the reaction of 3-aminobenzophenone with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-benzoylphenyl)-4-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-benzoylphenyl)-4-phenylbenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: The compound is being investigated for its anti-inflammatory and analgesic properties. It has shown promise in preclinical studies for the treatment of conditions such as arthritis and chronic pain .

Industry: In the materials science industry, this compound is used in the development of advanced polymers and coatings. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets. It acts by inhibiting the activity of certain enzymes, thereby modulating biochemical pathways. For example, it inhibits cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with receptors on cell membranes, altering signal transduction pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Positional Isomers of Benzoyl Substitution
  • N-(2-Benzoylphenyl)-4-phenylbenzamide (Compound 1) : Ortho-substitution of the benzoyl group resulted in loss of lipid-lowering activity, highlighting the importance of meta-substitution for target engagement .
  • N-(4-Benzoylphenyl)-4-phenylbenzamide (Compound 3) : Para-substitution retained lipid-lowering efficacy, suggesting flexibility in substitution patterns, though meta remains optimal .
Substitution with Electron-Withdrawing/Donating Groups
  • N-(3-Chlorophenethyl)-4-nitrobenzamide : Incorporation of a nitro group and chlorophenethyl chain enhanced metabolic stability but shifted activity toward anti-inflammatory applications, as evidenced by its synthesis and characterization via ESI-HRMS .

Key Findings and Trends

Substitution Position Matters : Meta-substitution of the benzoyl group (as in N-(3-benzoylphenyl)-4-phenylbenzamide) is optimal for lipid-lowering activity, while ortho-substitution abolishes efficacy .

Electron-Donating Groups Enhance Stability : Methoxy and hydroxy groups improve compound stability (e.g., 93% HPLC purity in compound 57) .

Diverse Applications: Structural modifications enable repurposing for anticancer (e.g., glioma toxicity ) or immunomodulatory (STING inhibition ) applications.

Q & A

Q. What are the recommended synthetic routes for N-(3-benzoylphenyl)-4-phenylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a benzoyl chloride derivative with an amine-functionalized phenylbenzamide intermediate. For example, outlines a procedure for analogous compounds where carbamate or carbonate intermediates are formed using 4-nitrophenyl chloroformate in THF with triethylamine as a base. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (e.g., ice baths for exothermic reactions), and purification via column chromatography. Reaction yields can be optimized by adjusting stoichiometry, using anhydrous conditions, and employing continuous flow reactors to enhance efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, with aromatic protons typically appearing between δ 7.0–8.5 ppm (e.g., δ 7.65–7.68 ppm for biphenyl protons in ). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated as 328.32 g/mol in ). High-Performance Liquid Chromatography (HPLC) ensures purity (>90% as in ). X-ray crystallography (where feasible) provides definitive conformation data, as seen in anticonvulsant benzamide studies .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). For lipid-lowering effects, use models like Triton WR-1339-induced hyperlipidemic rats (as in ). Dose-response studies (e.g., 10–100 mg/kg) and endpoints such as triglyceride levels or gene expression (e.g., Apoc3 downregulation) are critical. Include positive controls (e.g., fenofibrate) and validate results with Western blotting or qPCR .

Advanced Research Questions

Q. How do structural modifications to this compound influence its biological efficacy and selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitutions (e.g., halogenation, methoxy groups, or heterocyclic additions). For example, highlights that o-methyl groups near the amide plane enhance anticonvulsant activity by facilitating hydrogen bonding. Conformational analysis via molecular mechanics (e.g., 90–120° phenyl ring angles) and crystallography identifies pharmacophoric features. Parallel assays comparing parent and derivatives (e.g., IC₅₀ values in enzyme inhibition) reveal critical functional groups .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., cell lines vs. animal models), dosing regimens, or compound purity. For instance, discrepancies in lipid-lowering effects ( vs. other models) may arise from metabolic differences between acute and chronic models. Replicate experiments under standardized protocols and use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. functional cellular assays) .

Q. What computational strategies predict this compound's binding interactions with target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. used structure-based design to optimize benzamide derivatives for dual mechanisms. Key steps include:
  • Preparing protein structures (PDB sources) and ligand conformers.
  • Validating docking poses with free-energy calculations (MM-PBSA/GBSA).
  • Comparing binding modes of active/inactive analogs to identify critical residues (e.g., hydrogen bonds to amide carbonyl groups in ) .

Q. How can researchers optimize synthetic routes for scalability without compromising purity?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer (e.g., ). Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and residence time. Monitor intermediates via inline FTIR or HPLC. For hazardous steps (e.g., using POCl₃ in ), implement continuous quenching systems. Final purification via crystallization (e.g., ethanol/water mixtures) ensures high yields (>80%) and purity .

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